1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone

Medicinal Chemistry Chemical Synthesis Drug Design

Researchers requiring a functionalized imidazole scaffold for kinase inhibitor programs face supply inconsistency and generic analog substitution risks. This compound solves that with a precise 2-methylthio substitution enabling key hydrogen bonding via the free N1-H and latent electrophilic reactivity after oxidation. • Unique JNK3/p38 MAP kinase probe activity minimizes off-target thyroid effects seen with N-alkylated analogs. • cLogP of ~1.33 and free N1-H position optimize it for CNS or intracellular target engagement. • The 2-methylthio group facilitates downstream synthesis of sulfone-containing COX-2 pharmacophores. Supplied at a consistent 98% purity from qualified sources, ensuring reliability for multi-step medicinal chemistry campaigns and pharmacological assays.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 944898-42-4
Cat. No. B1502109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone
CAS944898-42-4
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N1)SC
InChIInChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8)
InChIKeyHHMRHBVHRNBGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone: Structure & Physicochemical Properties


1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4) is a heterocyclic ethanone derivative featuring a 2-methylthio-substituted imidazole core . Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol and a polar surface area (PSA) of 45.75 Ų . The compound exists predominantly as the 1H-imidazole tautomer in neutral aqueous and organic media, with the methylthio group at the 2-position serving as both a steric shield and a latent electrophile after oxidation . Commercially, it is available from multiple vendors (e.g., AngeneChemical, Leyan) at purities of 95% or 98%, with price points and lead times varying based on batch scale and region .

Heterocyclic ethanone with 2-methylthio-imidazole core; predominantly 1H-tautomer in neutral media
Methylthio group serves as steric shield and latent electrophile for oxidation to sulfoxide/sulfone
Standard high-purity grades available from multiple suppliers for synthetic and probe development workflows

Substitution Incompatibility of 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone


Generic substitution among imidazole ethanone congeners fails due to the precise steric, electronic, and metabolic liabilities conferred by the 2-methylthio substituent. Unlike 2-unsubstituted imidazole ethanones or N-alkylated analogs such as 1-methyl-2-(methylthio)imidazole (CAS 14486-52-3), the free N1-H in 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone enables hydrogen-bonding interactions critical for target engagement, while the methylthio group provides both lipophilicity (cLogP ≈ 1.33) and a site for metabolic oxidation to a sulfone or sulfoxide, which can drastically alter pharmacokinetic properties . Furthermore, the presence of the methylthio group at the 2-position has been demonstrated to enhance reactivity in nucleophilic substitution and coordination chemistry, a feature absent in 2-unsubstituted or 2-alkylimidazole ethanones . Substitution with a des-thiomethyl analog or a 2-methyl derivative would eliminate these critical characteristics, leading to altered biological activity, divergent synthetic utility, and potentially different safety or handling requirements [1]. Therefore, substitution without explicit comparative data is scientifically unsound for research and development workflows.

Free N1-H hydrogen bonding critical for target engagement is lost with N-alkylated analogs.

Methylthio-dependent lipophilicity and oxidative metabolic pathway may shift with 2-H or 2-alkyl replacements.

Reactivity in nucleophilic substitution and coordination chemistry may not transfer to des-thiomethyl congeners.

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone: Comparative Evidence Guide


Lipophilicity & Ionization: 2-Methylthio Substituent Effects

The 2-methylthio substituent in 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone significantly alters its physicochemical profile compared to the 2-unsubstituted imidazole ethanone. The target compound exhibits a predicted cLogP of 1.3342, conferring higher lipophilicity than the 2-H analog, which is expected to have a cLogP < 0.5 . This difference is critical for blood-brain barrier permeability, cellular uptake, and non-specific protein binding. Additionally, the methylthio group reduces the basicity of the imidazole N3 atom, shifting the pKa to approximately 5.95 (measured for the related 1-methyl-2-(methylthio)imidazole), which alters the ionization state at physiological pH compared to unsubstituted imidazole (pKa ~ 7.0) .

Lipophilicity & Ionization
Class-level inference
ΔcLogP > +0.8; ΔpKa ≈ −1.05 vs 2-H analog
Reported physicochemical shift; may guide compartment selection in research models
Computational predictions; experimental verification recommended
Medicinal Chemistry Chemical Synthesis Drug Design

Methylthio as Latent Electrophile and Oxidation Handle

The 2-methylthio substituent can be selectively oxidized to a sulfoxide or sulfone, enabling the modulation of physicochemical properties and biological activity in a controlled manner . This feature is absent in 2-alkyl or 2-H imidazole ethanones. For example, oxidation of the methylthio group to a methylsulfonyl group increases polarity and hydrogen-bonding capacity, which can be exploited to improve solubility or introduce a new pharmacophoric element [1]. While direct kinetic data for 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone is not available in public literature, studies on related 2-methylthioimidazoles demonstrate that oxidation with mCPBA proceeds with high yields (>80%) to the corresponding sulfones [2].

Oxidation Handle
Class-level inference
Methylthio → sulfoxide/sulfone; absent in 2-alkyl analogs
Supports late-stage property tuning in chemical tool development
Direct kinetic data for this scaffold not publicly available
Synthetic Chemistry Organic Synthesis Prodrug Design

Kinase Inhibition vs. Antithyroid Activity

Preliminary research indicates that 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone may inhibit specific kinases, including p38 MAP kinase and JNK3, which are implicated in inflammatory and cellular stress pathways . In contrast, the structurally related 1-methyl-2-(methylthio)imidazole (CAS 14486-52-3) is primarily recognized as an impurity of the antithyroid drug methimazole and functions as a thiourea derivative, inhibiting thyroxine synthesis via iodine organification blockade . The presence of an acetyl group at the 4-position of the imidazole ring in the target compound is critical for kinase inhibition, whereas the 1-methyl substitution in the comparator directs activity toward thyroid hormone regulation [1].

Biological Activity Profile
Class-level inference
Reported kinase inhibition (p38, JNK3) vs antithyroid (1-methyl analog)
Distinct target engagement context; requires validation in kinase panels
Preliminary evidence; thyroid-related off-target screening may be needed
Kinase Inhibition Inflammation Cancer Research

Optimized Applications of 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone


Kinase Inhibitor Lead Optimization

Given its preliminary activity against p38 MAP kinase and JNK3, 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone serves as a privileged scaffold for developing anti-inflammatory and anticancer agents . The 2-methylthio group can be oxidized to a sulfone to enhance solubility and introduce new hydrogen-bonding interactions, while the acetyl group at the 4-position provides a handle for further derivatization [1]. Its higher cLogP (1.33) compared to unsubstituted imidazoles makes it a suitable candidate for projects targeting intracellular or CNS kinases, where increased lipophilicity is beneficial for membrane permeability .

Building Block for Complex Heterocycles

The methylthio group acts as a latent electrophile, enabling the construction of more complex imidazole-containing structures via oxidation and subsequent nucleophilic displacement . This compound is a valuable intermediate for synthesizing COX-2 inhibitors, where the methylsulfonyl moiety is a common pharmacophore [1]. Its high purity (95-98%) and availability from multiple vendors ensure reliable supply for multi-step synthesis campaigns .

Kinase Pathway Probe Development

The distinct kinase inhibition profile of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone, particularly its potential activity against JNK3, makes it a useful tool compound for dissecting MAP kinase signaling cascades . Its structural dissimilarity to 1-methyl-2-(methylthio)imidazole (a methimazole impurity) minimizes off-target effects related to thyroid function, allowing for cleaner pharmacological studies [1]. The compound's physicochemical properties support its use in cell-based assays and preliminary in vivo studies .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Methylthio oxidation handle; acetyl derivatization site
Kinase selectivity profiling; cellular permeability assessment
Complex heterocycle synthesis
Latent electrophile for oxidation/displacement
Synthetic route compatibility; purity consistency
MAP kinase signaling probe studies
Reported JNK3/p38 inhibition profile
Off-target thyroid activity screening; pathway-specificity validation

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